molecular formula C14H18BNO3 B1323435 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one CAS No. 765948-78-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one

Cat. No. B1323435
M. Wt: 259.11 g/mol
InChI Key: CXNFLUANJNYFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a derivative of indoline with a boronate group that is significant in pharmaceutical chemistry. The presence of the boronate group makes it a potential candidate for various chemical reactions, particularly in the context of Suzuki coupling, which is a widely used reaction in the synthesis of complex organic compounds.

Synthesis Analysis

The synthesis of related boronate compounds involves the use of 5-bromoindole as a starting material. The process typically includes a palladium-catalyzed borylation of aryl bromides, which can be further optimized by using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol as reagents . This method has been shown to be particularly effective for aryl bromides with sulfonyl groups, suggesting a potential pathway for the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one.

Molecular Structure Analysis

The molecular structure of similar boronate compounds has been confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, MS, and FT-IR . Additionally, the structure has been computationally optimized using Density Functional Theory (DFT) and validated against crystallographic data obtained from X-ray single crystal diffraction. This suggests that a similar approach could be used to analyze the molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one.

Chemical Reactions Analysis

The boronate group in these compounds is reactive and can participate in various chemical reactions. For instance, the related tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate could potentially undergo Suzuki coupling reactions due to the presence of the boronate group . This reactivity is crucial for the synthesis of more complex molecules and could be extrapolated to the reactions of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronate compounds can be studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . These properties are essential for understanding the reactivity and interaction of the compound with other molecules. The analysis of these properties for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one would likely reveal similar characteristics, aiding in the prediction of its behavior in chemical reactions.

Scientific Research Applications

Synthesis and Characterization

  • The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was synthesized and characterized using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) calculations confirmed the molecular structure, consistent with X-ray diffraction results (Liao et al., 2022).
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were synthesized through a three-step substitution reaction. Their structures were confirmed by FTIR, NMR, and X-ray diffraction. DFT was used to investigate their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Chemical Properties and Applications

  • The synthesis, crystal structure, and vibrational properties of derivatives of the compound were studied, with DFT and TD-DFT calculations used for comparative analysis of spectroscopic data, geometrical parameters, and vibrational absorption bands (Wu et al., 2021).
  • A methodology for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation was investigated. This method proved effective, especially for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Biomedical Research

  • Research on aroylhydrazone prochelators, including the compound BSIH, which contains a boronate group, focused on their hydrolytic stability, reaction with hydrogen peroxide, and efficiency in converting to chelators for cellular protection against oxidative stress (Wang & Franz, 2018).

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-9-10(11)8-16-12(9)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFLUANJNYFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CNC(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619880
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one

CAS RN

765948-78-5
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.